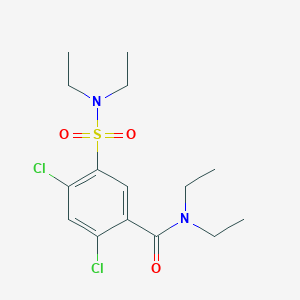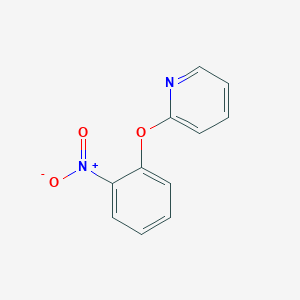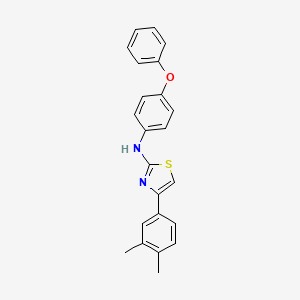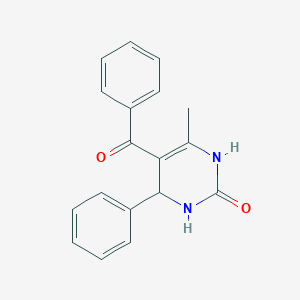
3-Cyclopentene-1,1,2-tricarbonitrile, 3-amino-4-formyl-2-(2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, formyl, oxopropyl, and tricarbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxopropyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the oxopropyl group yields an alcohol .
Scientific Research Applications
3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1,2,4-triazole
- 2-amino-4-formylcyclopentene
- 2-(2-oxopropyl)cyclopentene derivatives
Uniqueness
Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
CAS No. |
97841-63-9 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C12H10N4O2/c1-8(18)2-12(7-15)10(16)9(4-17)3-11(12,5-13)6-14/h4H,2-3,16H2,1H3 |
InChI Key |
RKIUDEXZMPAFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C(=C(CC1(C#N)C#N)C=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11520738.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B11520739.png)

![3-(4-methoxyphenyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11520752.png)
![4-(4-cyclohexylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11520756.png)
![(2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one](/img/structure/B11520759.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520763.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B11520769.png)
![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11520770.png)
![7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine](/img/structure/B11520773.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-iodobenzamide](/img/structure/B11520777.png)



